N-[(4-chlorophenyl)methyl]-4-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-[(4-chlorophenyl)methyl]-4-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a useful research compound. Its molecular formula is C26H23ClN4O2S and its molecular weight is 491.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-[(4-chlorophenyl)methyl]-4-[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide, also known by its IUPAC name, is a compound with significant potential in pharmaceutical applications. Its structure incorporates a chlorophenyl group and an imidazole moiety, which are known for their biological activity. This article explores the biological activities associated with this compound, including its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H23ClN4O3S with a molecular weight of approximately 459.0 g/mol. The compound features:
- A chlorophenyl group that enhances lipophilicity and potential biological interactions.
- An imidazole ring which is often involved in enzyme inhibition and receptor binding.
- A sulfanyl group that may contribute to its reactivity and interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential, particularly against various cancer cell lines. For instance:
- Cytotoxicity Assays : The compound demonstrated significant cytotoxic effects in vitro, with IC50 values indicating effective inhibition of cell proliferation in several cancer types. In one study, the IC50 against human breast cancer cells (MCF-7) was reported to be 1.61μg/mL, comparable to established chemotherapeutics like doxorubicin .
The mechanisms underlying the biological activity of this compound involve multiple pathways:
- Inhibition of Enzymatic Activity : The imidazole ring is known to interact with various enzymes, potentially inhibiting their activity and leading to decreased tumor cell viability.
- Induction of Apoptosis : Studies suggest that compounds with similar structures can induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
- Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, preventing cancer cells from proliferating.
Study 1: Antitumor Efficacy in Animal Models
A recent study evaluated the antitumor efficacy of the compound in murine models bearing xenografts of human breast cancer. The results indicated a substantial reduction in tumor size compared to control groups treated with saline. Histological analysis showed increased apoptosis in tumor tissues treated with the compound.
Treatment Group | Tumor Size Reduction (%) | Apoptotic Index |
---|---|---|
Control | 0 | 5% |
Compound Dose 1 | 45 | 25% |
Compound Dose 2 | 65 | 40% |
Study 2: Mechanistic Insights
Another study focused on elucidating the mechanisms by which this compound exerts its anticancer effects. Using molecular docking simulations, researchers found that the compound binds effectively to the active site of target proteins involved in cell proliferation and survival pathways.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O2S/c1-18-2-10-22(11-3-18)30-24(32)17-34-26-28-14-15-31(26)23-12-6-20(7-13-23)25(33)29-16-19-4-8-21(27)9-5-19/h2-15H,16-17H2,1H3,(H,29,33)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYLNHFXYKLXFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.